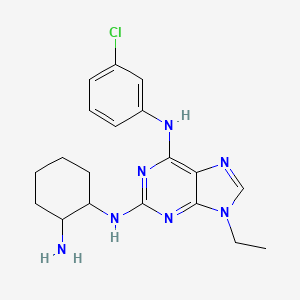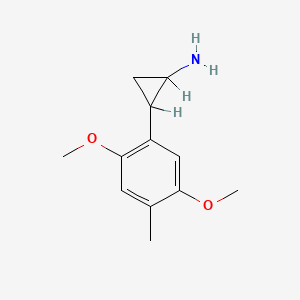
Stearate
Descripción general
Descripción
Octadecanoate is a fatty acid anion 18:0 that is the conjugate base of octadecanoic acid (stearic acid). Stearates have a variety of uses in the pharmaceutical industry. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 18:0 and a 2-saturated fatty acid anion. It is a conjugate base of an octadecanoic acid.
Aplicaciones Científicas De Investigación
1. Cancer Research and Treatment
Stearate, particularly stearic acid, shows promising results in cancer research. Studies have found that this compound induces apoptosis preferentially in breast cancer cells and not in noncancerous breast cells, suggesting its potential role in cancer treatment (Evans et al., 2009). Additionally, dietary this compound has been shown to significantly reduce tumor size and inhibit metastasis burden in breast cancer, independent of primary tumor size (Evans et al., 2009).
2. Obesity and Metabolic Health
Research indicates that dietary this compound can impact body fat composition and metabolic markers. For instance, a study found that dietary this compound resulted in significantly reduced body fat compared to low fat and other oil groups in a mouse model. This reduction was accompanied by changes in serum concentrations of leptin, glucose, and other metabolic markers (Shen et al., 2010).
3. Vascular Health
This compound has been observed to influence vascular health, particularly through its effects on vascular calcification. One study highlighted that this compound promotes osteoblastic differentiation and mineralization of vascular smooth muscle cells via activation of transcription factor ATF4 (Masuda et al., 2012).
4. Pharmaceutical Manufacturing
Magnesium this compound, a derivative of stearic acid, is extensively used as a lubricant in pharmaceutical manufacturing. Its mixing dynamics and effects on drug formulation have been the subject of various studies, indicating its critical role in ensuring the quality and efficacy of pharmaceutical products (Perrault et al., 2010).
5. Material Science and Polymer Research
Stearates are also significant in material science, particularly in resin and polymer applications. For instance, calcium this compound is used in resins and resinous polymers for various purposes, including as a slip agent and stabilizer (Lower, 1996). Also, magnesium this compound undergoes radiolytic degradation, a critical aspect in nuclear waste packaging (Lebeau et al., 2015).
Propiedades
Número CAS |
646-29-7 |
|---|---|
Fórmula molecular |
C18H35O2- |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
octadecanoate |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1 |
Clave InChI |
QIQXTHQIDYTFRH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

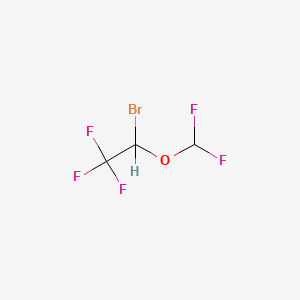
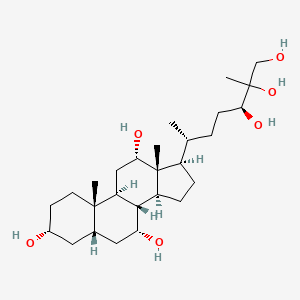
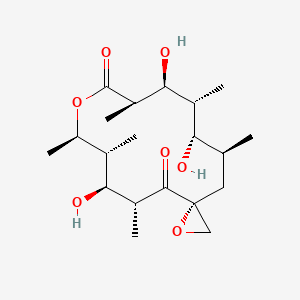
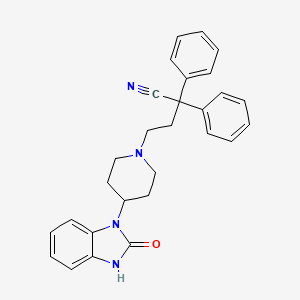
![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)


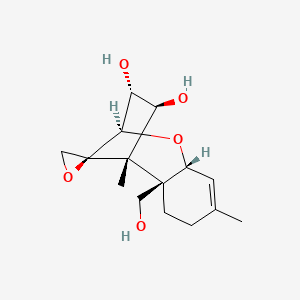
![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)
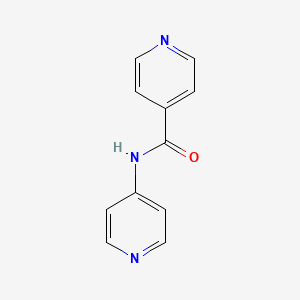
![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)

